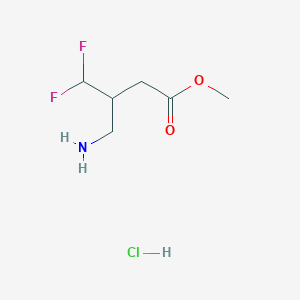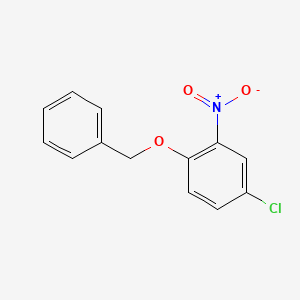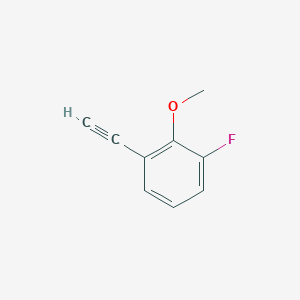
Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group . The compound also contains a difluorobutanoate group, which suggests the presence of a four-carbon chain with two fluorine atoms attached to the same carbon atom.
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are generally basic and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions or form imines and enamines. The presence of the difluorobutanoate group could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen . The presence of fluorine atoms could influence the compound’s polarity and hence its solubility in different solvents.Scientific Research Applications
Enzymatic Resolution and Derivative Synthesis
A study demonstrated the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. This process involves the resolution of mixtures into their enantiomeric forms, highlighting the compound's utility in preparing optically pure amino acids, essential for pharmaceutical applications (Ayi, Guedj, & Septe, 1995).
Synthesis of Anticancer Derivatives
Research into the synthesis of 4,4-difluoro-meta-chlorambucil, a derivative of chlorambucil, utilized intermediates related to methyl 3-(aminomethyl)-4,4-difluorobutanoate. This approach underscores the significance of the compound in creating novel anticancer drugs, though challenges in hydrolytic stability were noted (Buss, Coe, & Tatlow, 1997).
Development of Fluorinated Amino Acids
A related compound, methyl 3,3-difluoro-2-aminobutanoate, served as a starting point for the preparation of D- and L-2-amino-3,3-difluorobutanoic acids. The fluorinated amino acids derived from these processes have potential utility in medicinal chemistry, given their optical purity and the high enantiomeric excess achieved (Ayi, Guedj, & Septe, 1995).
Chemical Synthesis Techniques
The compound also finds application in diverse chemical synthesis techniques, including the alpha-alkylation of beta-aminobutanoates, showcasing its versatility in organic synthesis. This method facilitates the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, a valuable asset in synthesizing biologically active molecules (Seebach & Estermann, 1987).
Anticancer Drug Synthesis
The creation of 3,3-difluorochlorambucil, a difluoro-derivative of chlorambucil, demonstrates the use of methyl 3-(aminomethyl)-4,4-difluorobutanoate in synthesizing anticancer agents. This research highlights the compound's role in developing treatments targeting specific cancers, with methods detailed for achieving the desired product through a multi-stage synthesis (Buss, Coe, & Tatlow, 1986).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAELPKSMFMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2628497.png)



![2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2628504.png)
![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628507.png)
![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)
